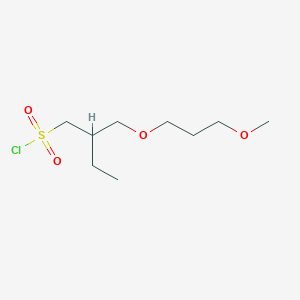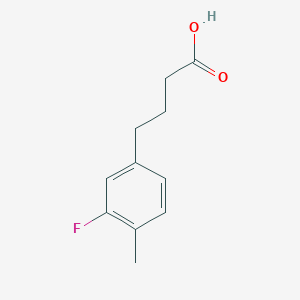
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.26 g/mol . This compound features a benzofuran ring, which is a fused ring system containing both benzene and furan rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The resulting benzofuran derivative can then be subjected to further reactions to introduce the butan-2-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of benzofuran derivative synthesis . Additionally, proton quantum tunneling methods have been employed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of substituted benzofuran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is not fully elucidated. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, they may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific molecular targets and pathways involved depend on the particular biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: Similar in structure but contains a benzodioxole ring instead of a benzofuran ring.
4-(2,3-Dihydrobenzofuran-5-yl)pyrimidine-2-thiol: Contains a pyrimidine-2-thiol group instead of a butan-2-ol group.
Uniqueness
4-(2,3-Dihydrobenzofuran-5-yl)butan-2-ol is unique due to its specific combination of a benzofuran ring and a butan-2-ol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(2,3-dihydro-1-benzofuran-5-yl)butan-2-ol |
InChI |
InChI=1S/C12H16O2/c1-9(13)2-3-10-4-5-12-11(8-10)6-7-14-12/h4-5,8-9,13H,2-3,6-7H2,1H3 |
Clave InChI |
PXMWXRDSXIBTEG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC1=CC2=C(C=C1)OCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



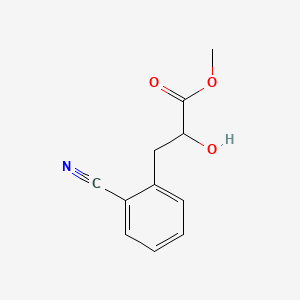

![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
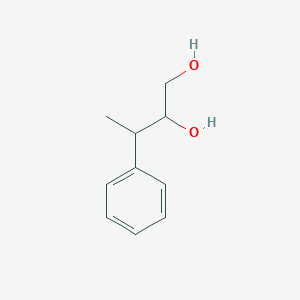

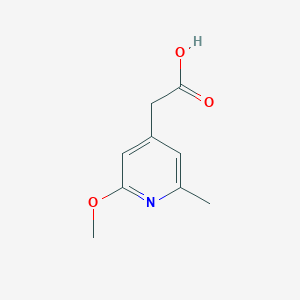
![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)

